N-(2,6-dimethylphenyl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-{3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as oxadiazole, fluorophenyl, and naphthyridine
Preparation Methods
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-{3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The naphthyridine core is then synthesized, and the final step involves the acylation of the naphthyridine with the oxadiazole-fluorophenyl intermediate. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
N-(2,6-DIMETHYLPHENYL)-2-{3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-{3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-{3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
N-(2,6-DIMETHYLPHENYL)-2-{3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE can be compared with other similar compounds, such as:
- N-(2,4-DIMETHYLPHENYL)-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
- N-(2,6-DIMETHYLPHENYL)-3-(3-FLUOROPHENYL)PROPANAMIDE
- N-(3,4-DIMETHYLPHENYL)-3-(4-FLUOROPHENYL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C27H22FN5O3 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
InChI |
InChI=1S/C27H22FN5O3/c1-15-5-4-6-16(2)23(15)30-22(34)14-33-13-21(24(35)20-12-7-17(3)29-26(20)33)27-31-25(32-36-27)18-8-10-19(28)11-9-18/h4-13H,14H2,1-3H3,(H,30,34) |
InChI Key |
KGQSBVLQTZNOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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